

Electrochemical performance of SbPO₄ vs graphite anodes in sodium-ion batteries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony(3+) phosphate

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A Comparative Guide to SbPO₄ and Graphite Anodes for Sodium-Ion Batteries

An in-depth analysis of the electrochemical performance, experimental protocols, and comparative advantages of Antimony Phosphate (SbPO₄) versus traditional graphite anodes in the burgeoning field of sodium-ion battery technology.

The quest for viable energy storage solutions beyond lithium-ion technology has propelled sodium-ion batteries (SIBs) to the forefront of electrochemical research. Their appeal lies in the natural abundance and low cost of sodium. Central to the performance of SIBs is the anode material, which dictates key parameters such as energy density, power density, and cycle life. While graphite is the commercial standard in lithium-ion batteries, its efficacy in SIBs is hampered by the larger ionic radius of sodium. This has spurred the investigation of alternative anode materials, with antimony phosphate (SbPO₄) emerging as a promising high-capacity candidate.

This guide provides a comprehensive comparison of the electrochemical performance of SbPO₄ and graphite anodes for SIBs, supported by experimental data from recent studies.

Executive Summary of Electrochemical Performance

The electrochemical characteristics of SbPO₄ and graphite anodes in sodium-ion batteries reveal distinct advantages and challenges. SbPO₄ generally exhibits a significantly higher specific capacity, often several times that of graphite. However, like many alloying-type anode materials, it can be susceptible to volume expansion during sodiation, which may impact long-term cycling stability if not properly engineered, for instance, through nanostructuring or compositing with carbonaceous materials.

Graphite, while demonstrating a lower specific capacity, can offer excellent cycling stability, particularly when its structure is modified or when used with specific ether-based electrolytes that facilitate the co-intercalation of solvent molecules with sodium ions. The rate capability of both materials is highly dependent on their morphology, conductivity, and electrode architecture.

Comparative Electrochemical Performance Data

The following table summarizes the key performance metrics for SbPO₄-based and graphite-based anodes in sodium-ion batteries as reported in various studies.

Anode Material	Initial Reversible Capacity (mAh/g)	Current Density (A/g)	Cycling Stability	Rate Capability	Coulombic Efficiency (%)	Reference
SbPO ₄ /BC x Hybrid	871	0.05	~300 mAh/g after 500 cycles	~300 mAh/g at 5 A/g	Not Specified	[1]
Electrospun SbPO ₄ /C	397 (initial specific capacity)	1	88.6% capacity retention after 300 cycles	361.3 mAh/g at 1 A/g, 236.1 mAh/g at 5 A/g	Not Specified	[2]
SbPO ₄ Composite	425.3 (after 100 cycles)	0.1	Stable for 100 cycles	350.2 mAh/g at 1 A/g	Not Specified	[2]
Expanded Graphite	284	0.02	Stable for 2000 cycles	184 mAh/g at 0.1 A/g	Not Specified	[3]
Graphite in Ether Electrolyte	~100	C/10	Stable for 1000 cycles	Not Specified	Not Specified	[4]
Defect Engineered Graphite	175	5	84% capacity retention after 6000 cycles	175 mAh/g at 5 A/g	Not Specified	[5]
Natural Graphite	~80	0.175	Stable for 100 cycles	Not Specified	Not Specified	[3]

Experimental Methodologies

The following sections detail the typical experimental protocols employed in the evaluation of SbPO₄ and graphite anodes for sodium-ion batteries.

Electrode Preparation

SbPO₄ Anode: A common method for preparing SbPO₄-based electrodes involves creating a slurry with the active material (e.g., SbPO₄/carbon composite), a conductive agent (such as Super P or carbon black), and a binder (typically polyvinylidene fluoride - PVDF) in a solvent like N-methyl-2-pyrrolidone (NMP). The typical weight ratio of active material, conductive agent, and binder is 80:10:10. This slurry is then uniformly cast onto a copper foil current collector and dried under vacuum to remove the solvent.

Graphite Anode: The preparation of graphite electrodes follows a similar procedure. A slurry is made with graphite powder, a conductive additive, and a binder in a suitable solvent. This mixture is then coated onto a copper foil and dried. For studies involving expanded graphite, the pristine graphite undergoes a chemical oxidation and thermal reduction process prior to electrode fabrication.

Electrolyte Composition

The choice of electrolyte is critical for the performance of both anode materials.

- For SbPO₄, a common electrolyte consists of 1 M NaClO₄ or 1 M NaPF₆ dissolved in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (often in a 1:1 volume ratio), sometimes with the addition of a small percentage of fluoroethylene carbonate (FEC) as an additive to improve the stability of the solid electrolyte interphase (SEI) layer.
- For graphite, while carbonate-based electrolytes can be used, recent research has shown that ether-based electrolytes, such as 1 M NaCF₃SO₃ in diethylene glycol dimethyl ether (DEGDME), can significantly enhance performance by enabling a solvent co-intercalation mechanism.^{[3][4]}

Electrochemical Testing

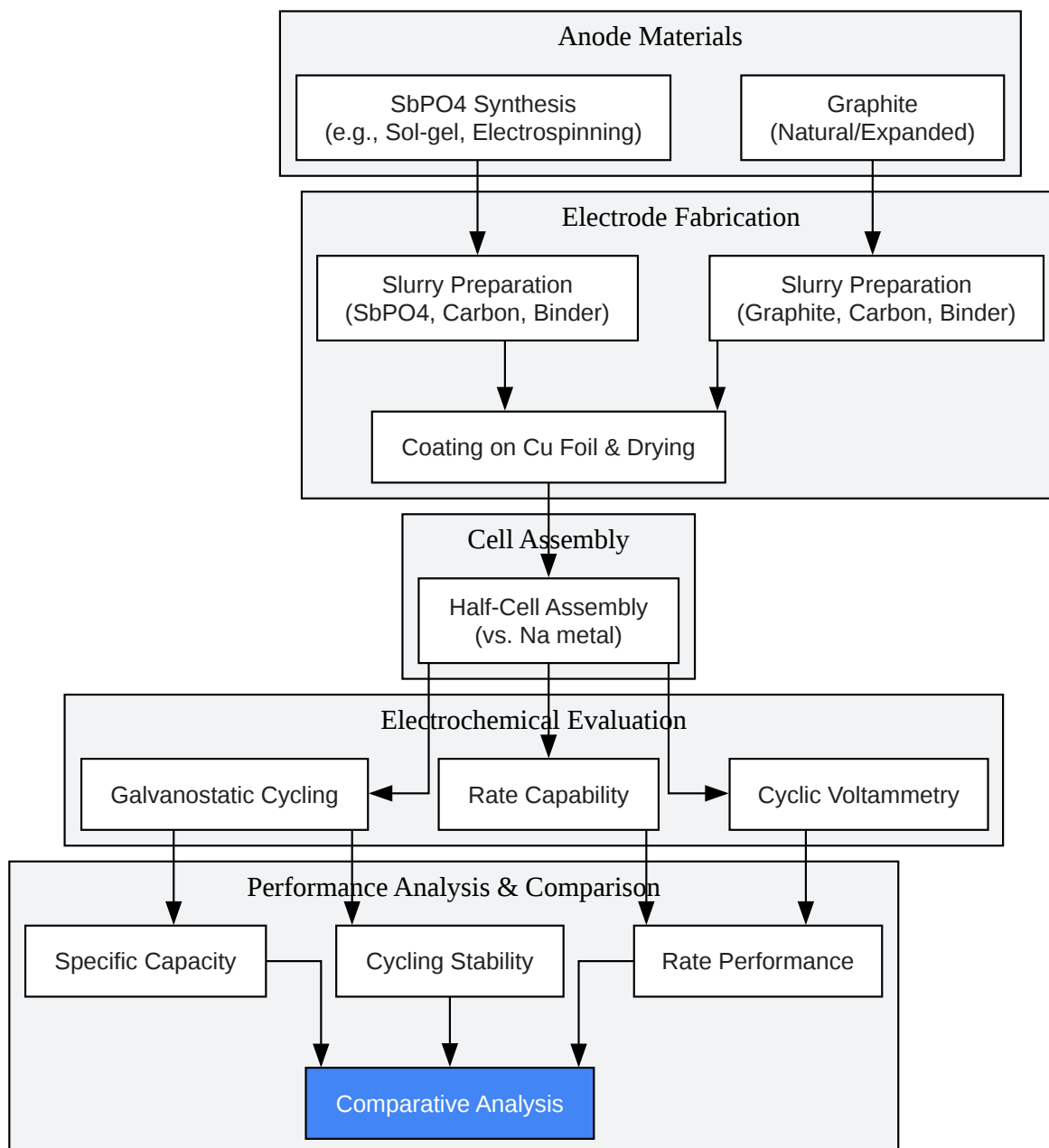
Electrochemical performance is typically evaluated using coin-type half-cells (CR2032) assembled in an argon-filled glovebox. Sodium metal foil is commonly used as both the counter

and reference electrode. A glass fiber separator is soaked in the electrolyte and placed between the working electrode (SbPO₄ or graphite) and the sodium foil.

- **Galvanostatic Cycling:** The cells are cycled at various current densities within a specific voltage window (e.g., 0.01–2.5 V vs. Na/Na⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.
- **Rate Capability Test:** The current density is systematically increased and then returned to a low rate to assess the electrode's ability to perform at high charge and discharge rates.
- **Cyclic Voltammetry (CV):** CV is performed at different scan rates to investigate the electrochemical reaction kinetics and the sodiation/desodiation mechanisms.
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to analyze the charge transfer resistance and ion diffusion kinetics within the electrode.

Logical Workflow for Anode Comparison

The following diagram illustrates the logical workflow for comparing the electrochemical performance of SbPO₄ and graphite anodes in sodium-ion batteries.



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Caption: Workflow for comparing SbPO₄ and graphite anodes.

Concluding Remarks

The choice between SbPO₄ and graphite as an anode material for sodium-ion batteries is contingent on the desired application and performance priorities. SbPO₄, particularly when integrated into a composite with carbon, presents a pathway to high-energy-density SIBs, attributed to its high specific capacity.^{[1][2]} However, managing the volumetric changes during cycling is crucial for achieving long-term stability.

Conversely, graphite, while possessing a more modest specific capacity, can be engineered to exhibit remarkable cycling stability, making it a candidate for applications where longevity is paramount.^{[3][5]} The development of novel electrolytes has been a key enabler for unlocking the potential of graphite in SIBs.

Future research will likely focus on optimizing the nanostructure of SbPO₄ composites to mitigate volume expansion and further enhancing the sodium storage capacity of graphite through advanced material engineering and electrolyte formulations. The ongoing advancements in both material science and electrolyte engineering will continue to close the performance gap between sodium-ion and lithium-ion batteries, paving the way for their widespread commercial adoption.

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- To cite this document: BenchChem. [Electrochemical performance of SbPO₄ vs graphite anodes in sodium-ion batteries]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079746#electrochemical-performance-of-sbpo4-vs-graphite-anodes-in-sodium-ion-batteries>]

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